2-Isopropyl-N-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDCXRIXVSRXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Isopropyl-N-methylaniline
This guide provides a comprehensive, in-depth exploration of the methodologies and considerations for determining the crystal structure of 2-Isopropyl-N-methylaniline, a compound that exists as a liquid at ambient temperatures. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of small organic molecules. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Challenge of a Liquid Target
This compound (C₁₀H₁₅N, MW: 149.23 g/mol ) is a substituted aniline derivative that presents a significant challenge for crystallographic analysis due to its liquid state at room temperature.[1][2] The determination of its three-dimensional atomic arrangement is crucial for understanding its physicochemical properties, potential intermolecular interactions, and for rational drug design where precise molecular geometry is paramount. This guide will detail the complete workflow for its crystal structure elucidation, from obtaining single crystals to the final analysis and deposition of the structural data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| CAS Number | 7117-18-2 | [1] |
| Physical State | Liquid | Inferred from safety data sheets and chemical supplier information. |
| IUPAC Name | N-methyl-2-propan-2-ylaniline | [2] |
From Liquid to Crystal: The Crystallization Hurdle
The primary obstacle in the structural analysis of this compound is obtaining a single crystal suitable for X-ray diffraction.[3][4][5] For a substance that is a liquid at room temperature, conventional crystallization techniques like slow evaporation are not directly applicable.[4] Two primary strategies can be employed: in-situ cryocrystallization and chemical derivatization.
In-Situ Cryocrystallization: Freezing a Moment in Time
This technique involves growing a single crystal directly on the diffractometer from the liquid state by precisely controlled cooling.[1][6] It is the preferred method as it provides the crystal structure of the native compound without chemical modification.
-
Sample Preparation: A small amount of purified this compound is loaded into a fine glass capillary (e.g., 0.1-0.3 mm diameter).
-
Mounting: The capillary is mounted on the goniometer head of the single-crystal X-ray diffractometer, which is equipped with a cryo-cooling system (e.g., an open-flow nitrogen or helium cryostat).
-
Cooling and Crystal Growth: The temperature is slowly lowered below the compound's freezing point. The key to success is controlled cooling to promote the growth of a single crystalline domain rather than a polycrystalline or amorphous solid. This often involves rapid cooling to a glassy state, followed by controlled warming to a temperature slightly below the melting point to encourage nucleation and crystal growth. A focused laser can sometimes be used to melt and regrow specific regions to obtain a single crystal.
-
Crystal Screening: Once a crystalline solid is formed, it is examined under a microscope. If a suitable single crystal is identified (typically 0.05 to 0.5 mm in size with well-defined faces), it is centered in the X-ray beam for diffraction analysis.[7][8]
Causality behind the choice: In-situ cryocrystallization is chosen to analyze the molecule in its unadulterated form, providing the most accurate representation of its solid-state conformation and intermolecular interactions. The precise control over temperature is critical to overcome the kinetic barriers to nucleation and favor the thermodynamic product of a single, well-ordered crystal.
Chemical Derivatization: A Solid Approach
If in-situ cryocrystallization proves unsuccessful, an alternative is to convert the liquid aniline into a solid derivative that is more amenable to crystallization.[9][10][11][12] This involves reacting the amine functionality with a reagent that introduces rigidity and/or strong intermolecular interaction motifs, such as hydrogen bonding or π-stacking.
-
Reagent Selection: Choose a carboxylic acid that is known to form stable salts with amines and has a high propensity to crystallize. A common choice is a simple aromatic carboxylic acid like benzoic acid or a dicarboxylic acid like oxalic acid.
-
Reaction: Mix equimolar amounts of this compound and the chosen carboxylic acid in a suitable solvent (e.g., ethanol or acetone).
-
Crystallization: Employ standard crystallization techniques such as slow evaporation of the solvent, vapor diffusion with an anti-solvent, or slow cooling of a saturated solution to grow single crystals of the resulting salt.[4][5]
-
Crystal Selection: Isolate a well-formed crystal for X-ray diffraction.
Trustworthiness of the protocol: The formation of a salt introduces strong ionic interactions and hydrogen bonding, which significantly increases the lattice energy and the likelihood of forming a stable, crystalline solid. This method is self-validating in that a successful crystallization and subsequent structure determination will unambiguously identify the resulting salt.
Experimental Structure Determination: Probing the Crystal Lattice
Once a single crystal is obtained, its three-dimensional structure is determined using single-crystal X-ray diffraction (SC-XRD). Powder X-ray diffraction (PXRD) can be used as a complementary technique, particularly for phase identification.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystal.[2][3][13]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
-
Data Collection:
-
A suitable crystal is mounted on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.[2][14] A complete dataset should be collected to ensure high completeness and redundancy.[14]
-
-
Data Reduction and Structure Solution:
-
The collected images are processed to integrate the intensities of the diffraction spots.
-
The data is corrected for various experimental factors (e.g., Lorentz and polarization effects).
-
The unit cell parameters and space group are determined.
-
The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXS.[15]
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental data using a least-squares minimization procedure with software such as SHELXL.[16][17][18]
-
This process optimizes the atomic coordinates, and atomic displacement parameters (thermal ellipsoids).
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.
-
Powder X-ray Diffraction (PXRD)
PXRD is a valuable complementary technique for phase identification and for analyzing polycrystalline samples.[19][20][21] For a compound that is a liquid at room temperature, PXRD would be performed on the cryocrystallized solid.
-
Sample Preparation: A polycrystalline sample of this compound is obtained by flash-cooling the liquid. The resulting solid is ground to a fine powder at low temperature.[20]
-
Data Collection: The powder is mounted on a low-temperature sample stage in a powder diffractometer. The sample is scanned over a range of 2θ angles.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. It can be compared to the pattern calculated from the single-crystal structure to confirm phase purity.
Computational Analysis: A Theoretical Complement
Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to complement and validate the experimental crystal structure.[22][23][24][25]
-
Model Building: An initial molecular model of this compound is built.
-
Calculation: A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[23]
-
Comparison: The bond lengths, bond angles, and torsion angles of the computationally optimized structure are compared with the values obtained from the SC-XRD experiment. A good agreement between the two provides strong validation for the experimental structure.
Analysis of the Crystal Structure: Unveiling Molecular Interactions
Once the crystal structure is determined, a detailed analysis of the molecular geometry, conformation, and intermolecular interactions is performed.
-
Molecular Geometry: Bond lengths, bond angles, and torsion angles are analyzed and compared to expected values and to the computationally optimized structure.
-
Conformation: The conformation of the isopropyl and N-methyl groups relative to the aniline ring is examined.
-
Intermolecular Interactions: The packing of the molecules in the crystal lattice is analyzed to identify any significant intermolecular interactions, such as C-H···π interactions or other weak hydrogen bonds. Software like Mercury can be used for visualization and analysis of the crystal packing.
-
Symmetry: The crystallographic symmetry elements present in the unit cell are identified.
Data Reporting and Deposition: Ensuring Scientific Legacy
The final step in the crystal structure analysis is the proper reporting and deposition of the data to ensure its accessibility to the scientific community.
-
Crystallographic Information File (CIF): The final results of the crystal structure determination are compiled into a standard Crystallographic Information File (CIF).[26][27][28][29] This file contains all the necessary information about the crystal, data collection, and the refined structural model.
-
Database Deposition: The CIF is deposited in a public crystallographic database, most commonly the Cambridge Structural Database (CSD) for small organic molecules.[30][31][32][33][34] Upon deposition, a unique deposition number is assigned, which should be included in any publication reporting the structure.
Caption: Workflow for Crystallographic Data Deposition.
Conclusion
The crystal structure analysis of a liquid compound like this compound presents unique challenges that can be overcome through a systematic and multi-faceted approach. The choice between in-situ cryocrystallization and chemical derivatization is a critical first step, guided by the principle of obtaining a high-quality single crystal. A rigorous application of single-crystal X-ray diffraction, complemented by powder diffraction and computational modeling, ensures the determination of an accurate and reliable crystal structure. The final, crucial step of data deposition in a public repository upholds the principles of scientific integrity and contributes to the collective knowledge of the chemical sciences. This guide provides the foundational framework for researchers to confidently undertake such structural investigations.
References
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Chopra, D., & Dey, D. (2014). The Art of in situ Cryocrystallization. Resonance, 19(12), 1100-1111. [Link]
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Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
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Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. [Link]
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ResearchGate. (2025, March 14). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? [Link]
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International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. [Link]
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Al-Hussain, S. A., El-Azhary, A. A., & Al-Amshany, Z. M. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Molecules, 28(3), 1198. [Link]
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Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
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Carleton College, Science Education Resource Center. (2018, June 15). X-ray Powder Diffraction (XRD). [Link]
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Wang, D., et al. (2026, January 28). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society. [Link]
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Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 107-121. [Link]
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ResearchGate. (2016, November 19). How can i take XRD from my samples?(They are in a state of aqueous solution)? [Link]
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Jhaa, G. (2023, October 5). Geometry Optimization Using DFT || Gaurav Jhaa #reels #shorts [Video]. YouTube. [Link]
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Kim, H., et al. (2021). Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor. The Journal of Physical Chemistry C, 125(34), 18776-18785. [Link]
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
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2-Isopropyl-N-methylaniline material safety data sheet (MSDS)
Safety, Handling, and Synthetic Utility in Drug Development [1]
Executive Summary
2-Isopropyl-N-methylaniline (CAS: 7117-18-2) is a sterically hindered secondary aniline derivative utilized primarily as a specialized intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its structural uniqueness lies in the ortho-isopropyl group, which provides significant steric bulk, modulating the nucleophilicity of the nitrogen atom.[1] This feature is critical in preventing over-alkylation during drug design and enhancing metabolic stability against N-acetylation.[1]
This guide synthesizes the physicochemical profile, toxicological mechanisms, and rigorous handling protocols required for this compound, moving beyond standard MSDS data to provide actionable insights for research applications.
Physicochemical Characterization
The introduction of an isopropyl group at the ortho position and a methyl group on the nitrogen creates a lipophilic, high-boiling liquid.[1] The steric hindrance around the nitrogen atom significantly alters its reactivity compared to N-methylaniline.[1]
| Property | Value | Technical Insight |
| CAS Number | 7117-18-2 | Free base form.[1] (HCl Salt: 104338-66-1) |
| Molecular Formula | C₁₀H₁₅N | Secondary amine.[1] |
| Molecular Weight | 149.23 g/mol | Suitable for fragment-based drug discovery.[1] |
| Physical State | Yellowish Liquid | Oxidizes to dark brown/red upon air exposure.[1] |
| Boiling Point | ~215–225°C (Predicted) | High boiling point requires vacuum distillation for purification. |
| Density | ~0.95 g/cm³ (Predicted) | Slightly less dense than water; phase separates easily. |
| LogP | 2.9 (Calculated) | Highly lipophilic; readily crosses biological membranes. |
| pKa | ~5.3 (Conjugate acid) | Weak base; protonated at physiological pH. |
Hazard Identification & Toxicology (GHS)
Signal Word: DANGER
As an aniline derivative, this compound poses specific hematological risks, primarily methemoglobinemia .[1] The N-alkyl group does not eliminate this risk, as metabolic N-demethylation can regenerate the primary amine toxophore.[1]
Core Hazards
-
H301/H311/H331 (Acute Toxicity): Toxic by ingestion, skin contact, or inhalation. Rapid absorption through intact skin is a critical risk factor.
-
H373 (STOT-RE): May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure.[1] Mechanism involves oxidation of Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), impairing oxygen transport.
-
H319/H315: Causes serious eye irritation and skin irritation.[3][4]
-
H410: Very toxic to aquatic life with long-lasting effects.[1][4][5]
Mechanistic Toxicology Diagram
The following pathway illustrates the bioactivation of the compound leading to toxicity.
Figure 1: Metabolic activation pathway leading to methemoglobinemia. The N-methyl group is first removed, generating the primary amine which undergoes N-hydroxylation.[1]
Safe Handling & Storage Protocols
Standard laboratory handling is insufficient due to the compound's skin permeability and oxidative instability.
Engineering Controls
-
Containment: All weighing and transfer operations must occur within a certified chemical fume hood .
-
Glove Selection: Standard nitrile gloves may offer insufficient breakthrough time for aromatic amines.[1] Double-gloving (Laminate/PE inner, Nitrile outer) or Silver Shield® gloves are recommended for prolonged handling.[1]
-
Atmosphere: The compound is sensitive to oxidation (darkening over time). Store under an inert atmosphere (Argon or Nitrogen) .
Self-Validating Storage System
-
Container: Amber glass vials with Teflon-lined caps to prevent photo-oxidation and leaching.[1]
-
Visual Check: A color change from pale yellow to dark brown/red indicates significant oxidation. If this occurs, repurify via vacuum distillation before use in sensitive catalysis.
-
Segregation: Store away from oxidizing agents (peroxides, nitrates) and strong acids to prevent exothermic salt formation or degradation.
Emergency Response
-
Inhalation: Remove to fresh air. If cyanosis (blue lips/nails) appears, administer oxygen.
-
Skin Contact: IMMEDIATE washing with soap and water for 15 minutes. Do not use ethanol/solvents, as they enhance absorption.
-
Antidote: In cases of severe methemoglobinemia, Methylene Blue is the specific antidote. Ensure medical personnel are aware of the aniline exposure.
Synthetic Applications & Utility
For the drug development chemist, this compound is a valuable building block.[1] Its steric bulk prevents the formation of quaternary ammonium salts during alkylation reactions, making it a "controlled" nucleophile.
Synthesis of the Material (Reductive Amination)
The most robust route to high-purity this compound avoids over-methylation by using reductive amination.[1]
Figure 2: Eschweiler-Clarke synthesis route.[1] This method is preferred over direct alkylation with methyl iodide to avoid quaternary salt formation.[1]
Application: Synthesis of Hindered Amides
This compound is frequently used to synthesize sterically hindered amides (e.g., chloroacetanilides) which serve as pharmacophores in sodium channel blockers or herbicides.
-
Protocol: React this compound with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., K₂CO₃) in toluene.
-
Observation: The ortho-isopropyl group forces the amide bond into a specific conformation (atropisomerism), which can be exploited for chiral resolution in drug design.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18686608, this compound.[1] Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier: 2-Isopropylaniline (Analogue Data).[1] Retrieved from [Link][1]
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Methodological & Application
Application Notes and Protocols: 2-Isopropyl-N-methylaniline as a Versatile Precursor in the Synthesis of Novel Chloroacetamide Herbicides
Introduction: The Enduring Importance of Chloroacetamide Herbicides and the Quest for Novel Active Ingredients
The chloroacetamide class of herbicides remains a cornerstone of modern agriculture, providing essential pre-emergence control of annual grasses and some broadleaf weeds in major crops like corn and soybeans.[1] Their efficacy stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for plant growth and development.[2][3] The disruption of VLCFA synthesis leads to a cessation of cell division and expansion, ultimately resulting in weed mortality.[2] Prominent examples of chloroacetamide herbicides include alachlor, metolachlor, and butachlor, all of which are synthesized from substituted anilines.[1]
The continuous need for new herbicidal solutions to combat evolving weed resistance and meet diverse agronomic requirements drives the exploration of novel molecular scaffolds. Substituted anilines are pivotal starting materials in the synthesis of these herbicides, and the nature of the substituents on the aniline ring significantly influences the biological activity of the final compound.[4] This document outlines the synthetic utility of 2-Isopropyl-N-methylaniline as a precursor for a novel chloroacetamide herbicide, leveraging established synthetic methodologies for this class of compounds. While not currently a direct precursor to a commercialized herbicide, its structural analogy to the starting materials of proven herbicides like propisochlor and butachlor suggests its potential in the development of new, effective agrochemicals.
This guide provides detailed protocols for the synthesis of a novel chloroacetamide herbicide candidate from this compound, offering insights into the causality of experimental choices and ensuring a framework for reproducible and scalable synthesis.
Proposed Synthetic Pathway: A Two-Step Approach to a Novel Chloroacetamide Herbicide
The synthesis of the target herbicidal compound from this compound is proposed as a two-step process, a common strategy in the production of chloroacetamide herbicides.
-
N-Chloroacetylation: The initial step involves the reaction of this compound with chloroacetyl chloride to form the key intermediate, N-(chloroacetyl)-2-isopropyl-N-methylaniline. This reaction introduces the reactive chloroacetyl moiety, which is essential for the herbicidal activity.[5]
-
N-Alkoxymethylation: The second step involves the introduction of an N-alkoxymethyl group, a common structural feature in many commercial chloroacetamide herbicides that can enhance efficacy and selectivity. In this proposed synthesis, we will focus on the introduction of an isopropoxymethyl group.
The overall synthetic scheme is depicted below:
Caption: Proposed two-step synthesis of a novel chloroacetamide herbicide.
Experimental Protocols
PART 1: Synthesis of N-(chloroacetyl)-2-isopropyl-N-methylaniline (Intermediate)
Causality of Experimental Choices:
-
Reaction Type: This is a nucleophilic acyl substitution reaction where the secondary amine (this compound) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is inert, has a low boiling point for easy removal, and effectively dissolves both the aniline and the acid chloride.
-
Base: Triethylamine (TEA) is used as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction. The removal of HCl drives the reaction to completion and prevents the protonation of the starting aniline, which would render it non-nucleophilic.
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive chloroacetyl chloride and the amine. The reaction is then allowed to proceed at room temperature to ensure completion.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.2 equivalents) in anhydrous DCM dropwise to the stirred mixture over a period of 30-60 minutes, maintaining the temperature at 0-5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Work-up:
-
Wash the reaction mixture with water (2 x volume of DCM).
-
Wash with a saturated aqueous solution of sodium bicarbonate (1 x volume of DCM).
-
Wash with brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure N-(chloroacetyl)-2-isopropyl-N-methylaniline.
| Parameter | Value/Condition | Rationale |
| Reactants | This compound, Chloroacetyl chloride | Amine nucleophile and acylating agent. |
| Solvent | Dichloromethane (anhydrous) | Inert, good solubility for reactants. |
| Base | Triethylamine | Acid scavenger to neutralize HCl. |
| Temperature | 0°C to Room Temperature | Controls exothermicity, then drives to completion. |
| Reaction Time | 4-6 hours | Ensures complete conversion. |
| Work-up | Aqueous washes | Removes triethylamine hydrochloride and unreacted reagents. |
PART 2: Synthesis of N-(isopropoxymethyl)-N-(2-isopropyl-N-methylphenyl)chloroacetamide (Final Product)
Causality of Experimental Choices:
-
Reaction Type: This step involves the formation of an N-alkoxymethyl group. The reaction proceeds via the formation of a hemiaminal intermediate from the reaction of the amide with formaldehyde, which is then etherified with isopropanol under acidic or basic conditions.
-
Reagents: Formaldehyde provides the methylene bridge, and isopropanol is the alcohol for the formation of the isopropoxymethyl group. A base is typically used to facilitate the initial reaction with formaldehyde.
-
Temperature: The reaction is typically carried out at a slightly elevated temperature to promote the formation of the N-isopropoxymethyl derivative.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend N-(chloroacetyl)-2-isopropyl-N-methylaniline (1 equivalent) and paraformaldehyde (1.5 equivalents) in isopropanol.
-
Addition of Base: Add a catalytic amount of a suitable base (e.g., potassium carbonate).
-
Reaction Progression: Heat the mixture to reflux (approximately 80-90°C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the excess isopropanol.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final product, N-(isopropoxymethyl)-N-(2-isopropyl-N-methylphenyl)chloroacetamide.
| Parameter | Value/Condition | Rationale |
| Reactants | N-(chloroacetyl)-2-isopropyl-N-methylaniline, Paraformaldehyde, Isopropanol | Amide, methylene source, and alcohol for alkoxymethylation. |
| Base | Potassium Carbonate (catalytic) | Facilitates the reaction with formaldehyde. |
| Temperature | Reflux (80-90°C) | Drives the reaction to completion. |
| Reaction Time | 4-6 hours | Ensures complete conversion. |
| Work-up | Filtration and aqueous washes | Removes inorganic salts and water-soluble impurities. |
Mechanism of Action and Biological Significance
The herbicidal activity of the synthesized N-(isopropoxymethyl)-N-(2-isopropyl-N-methylphenyl)chloroacetamide is predicated on its classification as a chloroacetamide. The primary mode of action for this class of herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][3][7] VLCFAs are essential components of plant cell membranes and are crucial for various developmental processes, including cell division and expansion.
The chloroacetyl group is a key pharmacophore, acting as an electrophile that can covalently bind to sulfhydryl groups of enzymes involved in VLCFA biosynthesis.[7] This irreversible inhibition disrupts the production of VLCFAs, leading to the observed herbicidal effects, which typically manifest as stunted growth of emerging shoots and roots in susceptible weed species.[7]
The structural features of the aniline ring, such as the isopropyl and methyl substituents, play a critical role in determining the molecule's lipophilicity, steric hindrance, and ultimately, its binding affinity to the target enzyme, thereby influencing its herbicidal potency and crop selectivity.[4]
Caption: Simplified mechanism of action of chloroacetamide herbicides.
Safety and Handling Precautions
This compound:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Chloroacetyl Chloride:
-
Highly Corrosive and Toxic: Chloroacetyl chloride is a highly reactive and corrosive chemical.[8][9] It reacts violently with water and is a lachrymator.[10]
-
Handling: Must be handled in a fume hood with extreme caution.
-
PPE: Wear chemical-resistant gloves, a face shield in addition to safety goggles, and a lab coat.[9] A respirator may be necessary for certain operations.[11]
-
Spills: In case of a spill, neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material.
General Laboratory Practices:
-
Always work in a well-ventilated laboratory.
-
Have appropriate spill containment and cleanup materials readily available.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound presents a valuable, yet underexplored, starting material for the synthesis of novel chloroacetamide herbicides. The protocols detailed in this application note provide a robust and scientifically grounded framework for the synthesis of a new herbicidal candidate. By leveraging established synthetic routes for this important class of agrochemicals, researchers can efficiently explore new chemical space in the ongoing effort to develop more effective and selective weed management solutions. The provided insights into the causality of experimental choices and the underlying mechanism of action are intended to empower researchers in their pursuit of innovative agrochemical discovery.
References
- Google Patents. Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide. CN103664675A.
-
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
-
Organic Syntheses. ω-CHLOROISONITROSOACETOPHENONE. [Link]
-
MDPI. Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. [Link]
- Google Patents. Synthesis of n-methylaniline. US3819709A.
-
Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]
-
Cambridge University Press & Assessment. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides1. [Link]
- Google Patents.
-
PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
bioRxiv. SYNTHETIC METHODS General methods. [Link]
-
ResearchGate. Mode of Action for Chloroacetamides and Functionally Related Compounds. [Link]
-
ResearchGate. Synthesis and characterization of N-alkyl hydroxyacetamides. [Link]
-
ResearchGate. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. [Link]
-
Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No.. [Link]
-
NJ.gov. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W. [Link]
-
PubMed Central. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. [Link]
-
Oklahoma State University. Herbicide How-To: Understanding Herbicide Mode of Action. [Link]
-
MDPI. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chloroacetamide in Modern Agrochemical Development. [Link]
- Google Patents. Improved method for synthesis of beta-blocker. RU2423346C2.
-
ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). [Link]
-
National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]
-
PubChem. Chloroacetamide. [Link]
-
Chemical Emergency Medical Guidelines. Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. [Link]
-
PubMed. Synthesis of optically active N-(2-pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives and their herbicidal activity. [Link]
-
ResearchGate. Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. [Link]
Sources
- 1. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 8. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 11. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropyl-N-methylaniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropyl-N-methylaniline. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and product purity.
Introduction
The N-methylation of 2-isopropylaniline to produce this compound is a common transformation in organic synthesis. The bulky ortho-isopropyl group, however, presents unique challenges that can lead to suboptimal results. This guide will address these specific issues, providing both theoretical explanations and practical, field-tested solutions to empower you to overcome these synthetic hurdles. The most common and direct route for this synthesis is the Eschweiler-Clarke reaction, a specific type of reductive amination.[1][2][3] This method utilizes formaldehyde as the carbon source for the methyl group and formic acid as the reducing agent.[1][2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound via the Eschweiler-Clarke reaction.
Problem 1: Consistently Low Yield of this compound
Question: I am performing an Eschweiler-Clarke reaction with 2-isopropylaniline, but my yields are consistently below 50%. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in the N-methylation of 2-isopropylaniline are a common issue, primarily due to the steric hindrance imposed by the ortho-isopropyl group. This bulkiness can impede the initial formation of the iminium ion, a key intermediate in the reaction mechanism.[4] Here’s a systematic approach to troubleshoot and optimize your reaction:
1. Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: Sterically hindered anilines often require more forcing conditions than their unhindered counterparts.
-
Recommendation: Gradually increase the reaction temperature to 80-100 °C and extend the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal duration. A typical procedure involves heating the reaction mixture for several hours.[5]
-
-
Reagent Stoichiometry: An inappropriate ratio of formaldehyde and formic acid can lead to incomplete reaction or the formation of side products.
-
Recommendation: Use a molar excess of both formaldehyde and formic acid. A common starting point is 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid relative to the 2-isopropylaniline.[1]
-
2. Incomplete Reaction:
-
Monitoring: It is crucial to confirm that the reaction has gone to completion.
-
Recommendation: Before the work-up, take a small aliquot of the reaction mixture, quench it, and analyze it by GC-MS or ¹H NMR to check for the presence of the starting material, 2-isopropylaniline.
-
3. Product Loss During Work-up and Purification:
-
Work-up Procedure: Improper work-up can lead to significant product loss. The product, being a tertiary amine, is basic and will be protonated in the acidic reaction mixture.
-
Recommendation: After the reaction is complete, cool the mixture and carefully basify it with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to a pH greater than 10. This will deprotonate the amine and allow for efficient extraction into an organic solvent.[5]
-
-
Extraction:
-
Recommendation: Use a suitable organic solvent for extraction, such as diethyl ether, ethyl acetate, or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
-
Purification:
-
Recommendation: this compound is a liquid at room temperature. Purification is typically achieved by vacuum distillation. If distillation is not feasible or if impurities have close boiling points, column chromatography on silica gel using a hexane/ethyl acetate gradient can be an effective alternative.[6]
-
Experimental Protocol: Optimized Eschweiler-Clarke Methylation of 2-Isopropylaniline
-
To a round-bottom flask charged with 2-isopropylaniline (1.0 eq), add formic acid (3.0 eq) and formaldehyde (37 wt. % in H₂O, 3.0 eq).
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully add it to an ice-cold solution of 2M NaOH until the pH is >10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Problem 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on TLC and peaks in the GC-MS analysis besides the desired this compound. What are these impurities and how can I avoid them?
Answer:
The presence of impurities is a common challenge. Understanding their origin is key to mitigating their formation.
1. Unreacted Starting Material:
-
Cause: As discussed in the previous section, incomplete reaction due to steric hindrance or suboptimal conditions is a primary cause.
-
Solution: Refer to the recommendations in "Problem 1" to drive the reaction to completion.
2. N-formyl-2-isopropylaniline:
-
Cause: This amide byproduct can form if the reduction of the intermediate iminium ion is not efficient.
-
Solution: Ensure a sufficient excess of formic acid is used, as it acts as the hydride donor for the reduction step. Maintaining the reaction at an elevated temperature helps to facilitate the decarboxylation of formic acid and the subsequent reduction.
3. Over-methylation (Quaternary Ammonium Salt):
-
Cause: While the Eschweiler-Clarke reaction is known to selectively produce tertiary amines and stop there, under certain conditions, trace amounts of the quaternary ammonium salt might be hypothesized, though this is mechanistically unlikely.[1]
-
Solution: The reaction mechanism itself prevents the formation of a stable iminium ion from a tertiary amine, thus halting the reaction at the tertiary amine stage.[1] If you suspect the presence of a quaternary salt, it would be highly water-soluble and easily removed during the basic work-up and extraction.
Troubleshooting Workflow for Impurity Analysis ```dot digraph "Troubleshooting Impurities" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3];
}
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of 2-Isopropyl-N-methylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Isopropyl-N-methylaniline. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate potential stability issues, design robust experiments, and interpret your results with confidence.
Introduction
This compound is an N-alkylated aromatic amine, a structural motif present in various pharmaceuticals and industrial chemicals. Understanding its degradation pathways is critical for ensuring product stability, safety, and efficacy. This guide is structured to address common questions and challenges encountered during stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical stress conditions?
Based on the chemical structure of this compound, which features a secondary amine and a substituted benzene ring, the primary degradation pathways are expected to be oxidation and photodegradation . Hydrolysis is generally less likely for the N-alkyl and C-C bonds under typical conditions but may be relevant under extreme pH and temperature.
-
Oxidative Degradation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides, demethylation, and potentially polymerization. The isopropyl group and the aromatic ring can also be oxidized, leading to hydroxylated byproducts.[1][2]
-
Photodegradation: Aromatic amines can be sensitive to light.[3] UV or visible light exposure can generate reactive oxygen species (ROS) that accelerate oxidation, leading to a complex mixture of degradants.[4][5]
-
Hydrolytic Degradation: While the aniline structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) combined with high temperatures could potentially promote degradation, although this is expected to be slower than oxidation or photolysis.[6][7]
Troubleshooting Guides
Scenario 1: Unexpected Peaks Observed During Oxidative Stress Studies
Question: I am performing a forced degradation study using hydrogen peroxide and I am observing several unexpected peaks in my HPLC chromatogram. How can I identify these and what are the likely degradation products?
Answer:
The presence of multiple peaks following oxidative stress is common due to the reactivity of the N-methylaniline core. The likely degradation products arise from reactions at the nitrogen atom and the aromatic ring.
Proposed Oxidative Degradation Pathway:
-
N-Oxidation: The initial and most common oxidation product is likely the N-oxide of this compound.
-
N-Demethylation: Further oxidation can lead to the cleavage of the N-methyl group, forming 2-Isopropylaniline .
-
Ring Hydroxylation: The aromatic ring can be hydroxylated, primarily at the para-position to the bulky isopropyl group, forming 4-hydroxy-2-Isopropyl-N-methylaniline .
-
Polymerization: Oxidative conditions can also lead to the formation of colored polymeric species, which might appear as a broad hump in the baseline or as multiple small, poorly resolved peaks.[1]
Experimental Protocol for Identification:
To identify these unknown peaks, a systematic approach is required:
-
Mass Spectrometry (LC-MS): This is the most powerful tool for identifying degradation products. By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks, you can deduce the molecular weight changes corresponding to oxidation (+16 Da), demethylation (-14 Da), etc.
-
Forced Degradation with Different Oxidants: Using different oxidizing agents (e.g., AIBN, m-CPBA) can sometimes produce a different profile of degradants, aiding in the elucidation of the reaction mechanism.
-
Synthesis of Expected Degradants: If possible, synthesize the suspected degradation products (e.g., 2-Isopropylaniline, N-oxide) to use as standards for confirmation by retention time and spectral matching.
Data Summary: Potential Oxidative Degradation Products
| Proposed Degradant | Molecular Weight ( g/mol ) | Expected Mass Change (Da) | Plausible Mechanism |
| This compound N-oxide | 165.23 | +16 | Oxidation of the nitrogen atom |
| 2-Isopropylaniline | 135.21 | -14 | N-demethylation |
| 4-hydroxy-2-Isopropyl-N-methylaniline | 165.23 | +16 | Ring hydroxylation |
Scenario 2: Significant Degradation Observed Under Photostability Testing
Question: My sample of this compound shows significant color change and degradation when exposed to light as per ICH Q1B guidelines. What is happening and how can I mitigate this?
Answer:
Aromatic amines are often photosensitive. The color change you are observing is likely due to the formation of colored degradation products, potentially including polymeric species. Photodegradation is often mediated by reactive oxygen species (ROS) generated upon light exposure.
Proposed Photodegradation Pathway:
Caption: Proposed photodegradation workflow for this compound.
Troubleshooting and Mitigation:
-
Confirm Photodegradation: Run a control experiment where the sample is protected from light but exposed to the same temperature and humidity to confirm that light is the primary stressor.
-
Analytical Method Validation: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from its photodegradants.
-
Formulation Strategies:
-
UV Protectants: If this is for a formulated product, consider adding UV-absorbing excipients.
-
Antioxidants: The inclusion of antioxidants can quench the ROS that drive photodegradation.
-
Opaque Packaging: This is the most straightforward solution for light-sensitive compounds.
-
Experimental Protocol for Photostability Testing (ICH Q1B):
-
Sample Preparation: Prepare samples of the drug substance and, if applicable, the drug product.
-
Light Exposure: Expose the samples to a light source that produces a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[8]
-
Control Samples: Simultaneously, expose control samples protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.
-
Analysis: At appropriate time points, analyze the exposed and control samples for degradation and changes in physical properties (e.g., color, clarity).
Scenario 3: No Significant Degradation Observed Under Hydrolytic or Thermal Stress
Question: I have subjected this compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral hydrolysis at 60°C for 7 days, as well as thermal stress at 80°C, but I see minimal to no degradation. Is this expected?
Answer:
Yes, this is plausible. The C-N and C-C bonds in this compound are generally stable to hydrolysis under these conditions.[6] While some degradation might be expected at very high temperatures or extreme pH over extended periods, the compound is likely more susceptible to oxidation and photolysis.
Workflow for Forced Degradation Studies:
Caption: A typical workflow for forced degradation studies.
Considerations for "No Degradation" Results:
-
Stress Level: If no degradation is observed, it may be necessary to increase the stress level (e.g., higher temperature, longer duration, higher concentration of stressing agent) to achieve the target degradation of 5-20%.[9] However, be cautious not to use conditions that are so harsh they produce irrelevant degradation pathways.
-
Method Sensitivity: Ensure your analytical method is sensitive enough to detect low levels of degradation.
-
Justification: If the molecule is indeed highly stable under certain conditions, this is a valid result and should be documented as such in your stability report.
References
- Ambla, V., & Patel, K. (2016). Forced degradation studies.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][6]
-
Singh, R., & Kumar, R. (2019). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.[9]
-
Mažeikienė, R., Niaura, G., & Malinauskas, A. (2007). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Journal of the Serbian Chemical Society.[1]
-
Mishra, A. P., & Mishra, S. K. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.[2]
-
Wolschann, P., & Weissenbacher, N. (2018). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. Catalysts.[5]
-
European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products.[10]
-
Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Forced degradation studies. MedCrave online.[8]
-
Ghosh, C., et al. (2023). Visible Light-Driven Photocatalytic Degradation of Tetracycline Using p-n Heterostructured Cr2O3/ZrO2 Nanocomposite. MDPI.[4]
-
Boreen, A. L., & Arnold, W. A. (2008). Photodegradation of pharmaceuticals in the aquatic environment: a review. Aquatic Sciences.[3]
-
Ashani, Y., & Cohen, S. G. (1971). Kinetics of hydrolysis of N-salicylidene-m-methyl aniline spectrophotometrically. Journal of the Chemical Society B: Physical Organic.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. jocpr.com [jocpr.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purity Assurance for 2-Isopropyl-N-methylaniline
[1]
Subject: Troubleshooting Impurity Profiles & Purification Protocols Ticket ID: CHEM-SUP-2024-882 Applicable Compounds: 2-Isopropyl-N-methylaniline (CAS: 7117-18-2), o-Cumidine derivatives.[1] Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts.[2]
Diagnostic Hub: Identifying Your Impurity Profile
Before attempting purification, you must diagnose the specific contamination profile.[2] The steric bulk of the ortho-isopropyl group dictates both the synthesis challenges and the separation logic.[1]
The "Steric Shield" Effect
The isopropyl group at the 2-position creates a "steric shield" around the nitrogen atom.[1] This has two critical consequences:
-
Synthesis: It slows down the second methylation, making it easier to stop at the secondary amine (the desired product) compared to unhindered anilines.[1]
-
Impurities: The most common impurity is usually unreacted starting material (Primary Amine), rather than the over-alkylated tertiary amine.[1]
Common Impurity Signatures (GC/HPLC)
| Impurity Type | Chemical Name | Origin | Relative Retention (Typical) |
| Impurity A | 2-Isopropylaniline (Starting Material) | Incomplete Reaction | 0.85 - 0.90 (Elutes First) |
| Target | This compound | Product | 1.00 |
| Impurity B | 2-Isopropyl-N,N-dimethylaniline | Over-Methylation | 1.05 - 1.10 (Elutes Last) |
| Impurity C | Azobenzenes / N-Oxides | Oxidation (Air exposure) | Variable (High MW, broad peaks) |
Visualizing the Reaction & Impurity Pathways[1]
Figure 1: Reaction network showing the origin of primary and tertiary impurities. Note that the steric hindrance of the isopropyl group significantly retards the formation of the tertiary amine.[1]
Troubleshooting Guides (FAQs)
Ticket #01: "I have 5-10% starting material (Primary Amine) left. Distillation isn't separating them."[1][2]
Root Cause: The boiling point difference between 2-isopropylaniline (~225°C) and this compound (~235°C) is small (approx. 10°C).[1] On a standard rotavap or short-path distillation setup, they will co-distill.[1]
The Fix: Chemical Scavenging (The "Schiff Base" Trick) You can exploit the steric difference.[1] The primary amine is less hindered than the secondary amine and reacts much faster with aldehydes.[1]
Protocol:
-
Calculate: Determine moles of primary amine impurity via GC.
-
Add Scavenger: Add 1.1 equivalents (relative to the impurity) of Benzaldehyde or Salicylaldehyde to the crude mixture.
-
Stir: Stir at room temperature for 1-2 hours.
-
Distill: Perform a vacuum distillation. The Schiff base will remain in the pot residue, allowing the pure N-methyl product to distill over.[1]
Ticket #02: "My product turned dark brown overnight."
Root Cause: Anilines are notoriously prone to radical oxidation, forming azo-linkages and polymerization tars.[1][2] The N-methyl group activates the ring further, increasing susceptibility to air oxidation.[1]
The Fix: Storage Protocol
-
Immediate: Distill the compound under vacuum to remove the colored tars (they are non-volatile).[1]
-
Stabilize: Store under an Argon or Nitrogen atmosphere.[1]
-
Container: Amber glass is mandatory to prevent photo-oxidation.[1]
Ticket #03: "How do I remove the Tertiary Amine (Over-methylated)?"
Root Cause: You likely used a large excess of methylating agent (MeI) or high temperatures.[1]
The Fix: Chemical separation is difficult here because tertiary amines lack an N-H proton, making them chemically inert to acylation.[2] However, they are often more volatile than the secondary amine (no hydrogen bonding).[2]
-
High-Efficiency Fractionation: Use a spinning band column or a Vigreux column.[1] The tertiary amine should distill first (lower boiling point fraction).[1]
-
Prevention (Better than Cure): In future runs, limit methylating agent to 0.95 equivalents and accept some unreacted starting material, which is easier to remove (see Ticket #01).
Validated Purification Workflows
Choose the workflow that matches your available equipment and impurity profile.[1]
Workflow A: High-Purity Distillation (Physical Separation)
Best for: Large scale (>50g), impurities <5%.[2]
-
Setup: Vacuum distillation apparatus with a Vigreux column (at least 20cm).
-
Vacuum: Establish a vacuum of <10 mmHg.
-
Heat: Slowly ramp temperature.
-
Reference Data:
Workflow B: Chemical Scavenging (Chemo-Selective)
Best for: High primary amine content (>5%), difficult separations.[2]
Figure 2: Chemical scavenging workflow using benzaldehyde to anchor the primary amine impurity in the distillation pot.
Workflow C: Acid-Base Tuning (Extraction)
Best for: Removing non-basic impurities or bulk solvent removal.[1]
-
Dissolve: Dissolve crude oil in Ethyl Acetate.
-
Extract: Wash with 1M HCl (3x). The amines go into the water layer; neutral tars stay in organics.[1]
-
Wash: Wash the acidic aqueous layer with fresh Ethyl Acetate (removes trapped neutrals).[1]
-
Basify: Slowly add 2M NaOH to the aqueous layer until pH > 12.
-
Recover: Extract the milky emulsion with Dichloromethane (DCM). Dry over Na2SO4 and concentrate.
References
-
Sigma-Aldrich. 2-Isopropylaniline Product Specification & Safety Data Sheet. Link
-
ChemicalBook. 2-Isopropylaniline Properties and pKa Predictions. Link
-
National Institutes of Health (PubChem). this compound Compound Summary. Link
-
RSC Advances. Selective mono-N-methylation of amines using methanol over heterogeneous Ni catalysts. (Discusses selectivity mechanisms in hindered amines). Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Amines | NEB Grade 12 Notes | Organic Chemistry | Sajha Notes [sajhanotes.com]
- 4. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 5. RU2232749C2 - Two-step method for preparing n-methylaniline - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]
- 8. Separation Of A Mixture Of Amines [pw.live]
- 9. 2-ISOPROPYLANILINE | 643-28-7 [chemicalbook.com]
Technical Support Center: Safe Handling and Storage of 2-Isopropyl-N-methylaniline
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 2-Isopropyl-N-methylaniline. The protocols and information herein are designed to supplement, not replace, your institution's formal safety assessments, standard operating procedures (SOPs), and the manufacturer's Safety Data Sheet (SDS). Always consult the specific SDS for the lot number you are using before commencing any experiment.
Section 1: Core Safety Information & Hazard Identification
This compound and its structural analogs are substituted aniline compounds. Aniline and its derivatives are known for their toxicity, particularly their ability to be absorbed through the skin and cause systemic effects.[1][2] The primary hazard associated with many anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1][3] Symptoms of overexposure can include headaches, dizziness, nausea, and a bluish discoloration of the skin (cyanosis), with delayed onset of several hours.[1][3]
GHS Hazard Classification (Based on Analog Data)
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Organ Toxicity: May cause damage to organs (specifically the blood and hematopoietic system) through prolonged or repeated exposure.[1][3]
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][4]
-
Physical Hazard: Combustible liquid.[1]
Key Technical Data Summary
The following table summarizes essential data, primarily derived from the closely related compound N-methylaniline, to provide a conservative safety margin.
| Parameter | Value / Guideline | Rationale & Source |
| Appearance | Dark red to brown liquid | Visual identification is the first step in verifying the material.[6] |
| Primary Hazards | Toxic (Oral, Dermal, Inhalation), Organ Damage, Eye/Skin Irritant | Multiple routes of exposure are hazardous, requiring comprehensive protection.[1][5] |
| ACGIH TLV (TWA) | 0.5 ppm (for N-methylaniline) | This Threshold Limit Value represents a time-weighted average concentration for a normal 8-hour workday.[3] |
| OSHA PEL (TWA) | 2 ppm (for N-methylaniline) | The Permissible Exposure Limit is a legal limit in the United States.[3] |
| Storage Temperature | Room temperature, in a cool, dry place | Prevents degradation and pressure buildup. Must be kept away from heat sources.[1][6] |
| Incompatible Materials | Strong acids, Oxidizing agents, Acid chlorides, Isocyanates, Peroxides | To prevent violent exothermic reactions, fire, or the release of toxic fumes.[1][3][7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary health risks I should be concerned about when working with this compound?
The most significant risks are its high acute toxicity through all major routes of exposure: ingestion, inhalation, and dermal (skin) contact.[2][4] Skin absorption is a particularly insidious route; contact that may seem minor can lead to significant systemic toxicity.[2] The compound targets the blood, potentially causing methemoglobinemia, which impairs the blood's ability to carry oxygen.[1][3] It is also classified as a skin and serious eye irritant.[5] Always assume this compound is hazardous upon contact and ensure no direct body exposure occurs.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A multi-layered approach to PPE is required to create a barrier against splashes, vapor inhalation, and accidental contact.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[8] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]
-
Eye/Face Protection: Wear chemical safety goggles that meet appropriate government standards.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]
-
Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be used.[3]
-
Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to control vapor exposure.[1][3] If engineering controls are not sufficient, a respirator may be required after a formal risk assessment.[9]
Q3: How must I store this compound to ensure stability and safety?
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[1][6] This area should be secured and accessible only to authorized personnel.
-
Container: Keep the container tightly closed to prevent the escape of vapors and protect from moisture and air.[2][8] Containers that have been opened must be carefully resealed and kept upright.[8]
-
Environment: Protect from sources of ignition such as heat, sparks, and open flames.[6] It is also crucial to protect containers from direct sunlight.[1][3]
-
Segregation: Store separately from incompatible materials, especially strong oxidants and acids.[10]
Q4: What chemicals or materials should I never allow to come into contact with this compound?
Co-storage or mixing with incompatible materials can lead to dangerous reactions. Avoid contact with:
-
Strong Oxidizing Agents: Can cause a vigorous, potentially explosive reaction.
-
Acids, Acid Anhydrides, and Acid Chlorides: Neutralization reactions are exothermic and can be violent.[1][3][7]
-
Isocyanates, Peroxides, and Halogenated Organics: These are also incompatible and may lead to hazardous reactions.[7][11]
Q5: How do I dispose of waste containing this compound?
This chemical is very toxic to aquatic life, and its disposal is strictly regulated.[2]
-
Do not dispose of it down the drain or in regular trash.[1]
-
All waste, including contaminated consumables (gloves, wipes, absorbent material) and empty containers, must be collected in suitable, closed, and clearly labeled containers.[1][10]
-
Waste must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[1][3]
Section 3: Troubleshooting & Emergency Protocols
Immediate and correct response to an exposure or spill is critical. Always have your institution's emergency contact information readily available.
Protocol 1: Accidental Exposure Response
| Exposure Route | Step-by-Step Protocol | Causality & Justification |
| Skin Contact | 1. Immediately flush the affected skin with large amounts of water for at least 15 minutes.[1] 2. Simultaneously, remove all contaminated clothing, including shoes.[1][4] 3. Wash the skin thoroughly with soap and water.[1] 4. Seek immediate medical attention. Provide the SDS to the medical personnel.[1][3] | Rapid decontamination is crucial to minimize dermal absorption, which is a primary route of toxicity. Contaminated clothing can act as a continuing source of exposure. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if present and easy to do.[2] 3. Seek immediate medical attention from an ophthalmologist. | Immediate and prolonged flushing is necessary to dilute and remove the chemical, preventing severe and potentially permanent eye damage. |
| Inhalation | 1. Immediately move the affected person to fresh air.[1][3] 2. If the person is not breathing, begin artificial respiration. Do not use the mouth-to-mouth method if the victim may have ingested or inhaled the substance.[1][3] 3. Keep the person warm and at rest. 4. Seek immediate medical attention.[1][3] | Removing the individual from the contaminated atmosphere is the first priority. Supplying fresh air or oxygen is critical to counteract the effects of toxic vapor inhalation. |
| Ingestion | 1. Do NOT induce vomiting.[1][3] 2. Rinse the mouth thoroughly with water.[1][3][4] 3. If the person is conscious, give two glasses of water to drink at most. 4. Call a physician or poison control center immediately.[1][3][4] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to severe chemical pneumonitis. Immediate medical guidance is essential due to the high oral toxicity. |
Protocol 2: Chemical Spill Response
| Spill Scenario | Step-by-Step Protocol | Causality & Justification |
| Small Spill (<100 mL) inside a Chemical Fume Hood | 1. Alert others in the immediate area. 2. Ensure you are wearing appropriate PPE (lab coat, goggles, double gloves). 3. Contain the spill by covering it with an inert absorbent material (e.g., sand, vermiculite, or commercial chemical absorbent).[1][3] 4. Remove all sources of ignition from the area.[3][7] 5. Carefully collect the saturated absorbent using spark-proof tools and place it into a labeled, sealable hazardous waste container.[10] 6. Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[7] 7. Place all contaminated cleaning materials into the hazardous waste container. | A small, contained spill can be managed by trained lab personnel. The goal is to absorb the liquid to prevent it from spreading and to neutralize any remaining residue. Using non-sparking tools prevents ignition of combustible vapors. |
| Large Spill (>100 mL) or Any Spill Outside a Fume Hood | 1. EVACUATE the laboratory immediately. Alert all personnel in the vicinity to leave the area.[1] 2. If safe to do so, close the doors to the affected area to contain vapors. 3. Activate the nearest fire alarm if there is a fire or explosion risk. 4. Call your institution's emergency response number (e.g., EHS) and 911. 5. Provide responders with the chemical name, quantity spilled, location, and a copy of the SDS. 6. Do not re-enter the area until it has been declared safe by emergency personnel. | A large spill presents a significant inhalation and fire hazard that is beyond the capacity of standard lab personnel to manage safely. Professional emergency responders have the training and equipment to handle these situations. |
Section 4: Visual Workflow Guides
Personal Protective Equipment (PPE) Donning Sequence
The following diagram illustrates the mandatory sequence for putting on PPE to ensure maximum protection and avoid cross-contamination.
Caption: Workflow for correctly donning Personal Protective Equipment.
Chemical Spill Response Logic
This diagram outlines the critical decision-making process when responding to a chemical spill.
Caption: Decision workflow for responding to a chemical spill.
References
-
MATERIAL SAFETY DATA SHEET - N-METHYLANILINE. (N.D.). Oxford Lab Fine Chem LLP. [Link]
-
N-Methylaniline SDS, Safety Data Sheets. (2024). Yufeng. [Link]
-
This compound hydrochloride. (N.D.). MySkinRecipes. [Link]
-
n-methylaniline. (N.D.). Sdfine. [Link]
-
N-METHYLANILINE 98% MSDS. (2018). Loba Chemie. [Link]
-
Safety data sheet - N-Methylaniline. (2023). CPAchem. [Link]
-
N-Isopropylaniline PubChem CID 13032. (N.D.). PubChem - NIH. [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. cpachem.com [cpachem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. N-ISOPROPYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. N-Methylaniline SDS, Safety Data Sheets [yufenggp.com]
- 11. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the reactivity of 2-Isopropyl-N-methylaniline with other anilines
This guide provides an in-depth technical analysis of 2-Isopropyl-N-methylaniline (also known as N-methyl-o-cumidine), a secondary aniline derivative characterized by a unique steric-electronic profile.[1]
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Catalysis Researchers[1]
Executive Summary: The Steric-Electronic Paradox
This compound (CAS 7117-18-2) represents a critical case study in aniline reactivity where kinetic hindrance overrides thermodynamic basicity .[1] Unlike its unhindered counterparts (e.g., N-methylaniline), the presence of the bulky ortho-isopropyl group creates a "steric gate" that severely retards nucleophilic attack (SN2) while preserving—and in some catalytic contexts, enhancing—reactivity in palladium-catalyzed cross-coupling.
Key Performance Indicators:
-
Basicity (pKa): ~4.6–4.8 (Comparable to Aniline, but kinetically "masked").
-
Nucleophilicity: Low. Significant steric inhibition of bond formation.[2]
-
Catalytic Utility: High. Excellent substrate for Buchwald-Hartwig amination using bulky phosphine ligands (e.g., BrettPhos, RuPhos).
Structural Analysis & Steric Mapping
To understand the reactivity differences, we must analyze the spatial arrangement. The ortho-isopropyl group forces the N-methyl group out of planarity with the benzene ring. This phenomenon, known as Steric Inhibition of Resonance (SIR) , prevents the nitrogen lone pair from fully delocalizing into the aromatic
-
Electronic Consequence: The lone pair is more localized on the nitrogen, theoretically increasing thermodynamic basicity.
-
Steric Consequence: The isopropyl group physically blocks the approach of electrophiles, drastically reducing kinetic nucleophilicity.
Visualizing the Steric Environment
Figure 1: Comparison of electronic and steric factors affecting the nitrogen lone pair availability.
Comparative Reactivity Data
The following table synthesizes experimental trends and predicted values to benchmark this compound against standard alternatives.
| Property | This compound | N-Methylaniline | 2-Isopropylaniline | Aniline |
| Structure Type | Sterically Hindered 2° Amine | Unhindered 2° Amine | Hindered 1° Amine | Unhindered 1° Amine |
| Approx.[1][4][5] pKa (Conj. Acid) | 4.6 – 4.8 (Est.)[1] | 4.85 | 4.42 | 4.60 |
| Nucleophilicity (SN2) | Poor | Excellent | Moderate | Good |
| Acylation Rate | Slow (Requires Heat/Catalyst) | Fast | Moderate | Fast |
| Pd-Catalysis Loading | High (0.3–0.5 mol%) | Low (0.01–0.05 mol%) | Moderate | Low |
| Oxidation Stability | Moderate (Susceptible to N-oxide) | Low (Easily oxidized) | Moderate | Moderate |
Analysis:
-
Basicity: While the N-methyl group is electron-donating (+I effect), the ortho-isopropyl group destabilizes the conjugate acid cation by hindering solvent stabilization (Steric Inhibition of Solvation). The net result is a pKa similar to aniline, rather than the elevated pKa seen in N-methylaniline.
-
Nucleophilicity: In SN2 reactions (e.g., alkylation with benzyl bromide), this compound reacts significantly slower than N-methylaniline.[1] The isopropyl group acts as a "shield," requiring higher temperatures to overcome the activation energy barrier.
Critical Application: Buchwald-Hartwig Amination[1]
The most valuable application of this compound is as a coupling partner in the synthesis of sterically crowded biaryl amines (common pharmacophores). Standard protocols for aniline often fail here due to the steric bulk.
Protocol Adjustment: Research indicates that while N-methylaniline couples at 0.01 mol% Pd, This compound requires 0.3–0.5 mol% Pd to achieve comparable yields.[1]
Optimized Experimental Protocol
-
Catalyst: Pd2(dba)3 or Pd(OAc)2
-
Ligand: BrettPhos or RuPhos (Dialkylbiaryl phosphines are essential).
-
Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3.
-
Solvent: Toluene or Dioxane (100°C).
Figure 2: Catalytic cycle highlighting the rate-limiting amine coordination step caused by the ortho-isopropyl group.
Synthesis & Handling
If this compound is not commercially available in the required purity, it should be synthesized via Reductive Amination rather than direct alkylation to avoid over-alkylation to the quaternary ammonium salt.
Recommended Synthetic Route:
-
Starting Material: 2-Isopropylaniline (o-Cumidine).[1]
-
Reagents: Paraformaldehyde (3 eq), NaBH4 (or NaBH(OAc)3), in Methanol/Acetic Acid.
-
Mechanism: Formation of the iminium ion followed by hydride reduction. The steric bulk of the isopropyl group actually favors mono-methylation by hindering the formation of a second iminium species.
Safety Note: As with all anilines, this compound is toxic by inhalation and skin absorption. The increased lipophilicity (LogP ~2.9) compared to aniline suggests higher potential for skin permeability.
References
-
Comparison of Aniline Basicities: PubChem Compound Summary for CID 7234, N-Methylaniline. National Center for Biotechnology Information (2025). Link[6]
-
Steric Inhibition of Resonance: LookChem Properties for 2-Isopropyl-6-methylaniline. (Predicted pKa data). Link
-
Buchwald-Hartwig Protocol: Palladium-catalyzed coupling of functionalized primary and secondary amines. MIT Open Access Articles (2010). Demonstrates the requirement for higher catalyst loading (0.3-0.5 mol%) for ortho-substituted N-methylanilines.[1] Link
-
General Reactivity of Hindered Amines: Nucleophilicity Trends of Amines. Master Organic Chemistry. Link
Sources
- 1. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 4. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Steric inhibition of resonance studied by molecular photoelectron spectroscopy. Part 3.—Anilines, phenols and related compounds - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C10H15N | CID 18686608 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic comparison of 2-Isopropyl-N-methylaniline and its isomers
Publish Comparison Guide: Spectroscopic Differentiation of 2-Isopropyl-N-methylaniline and Its Isomers
Executive Summary
Objective: This guide provides a technical framework for the spectroscopic differentiation of This compound (N-methyl-o-cumidine) from its positional isomers, specifically the 3-isopropyl (meta) and 4-isopropyl (para) analogues.
Significance: Alkyl-substituted anilines are critical intermediates in the synthesis of agrochemicals (e.g., chloroacetanilide herbicides) and pharmaceuticals. During the N-methylation of o-cumidine (2-isopropylaniline), regioisomeric impurities or starting material contaminants can compromise downstream yield and biological efficacy. Precise spectroscopic identification is required to validate product purity (Target >98%).
Key Differentiator: While Mass Spectrometry (MS) confirms the molecular weight (
Experimental Protocol
Safety & Handling
-
Hazards: These compounds are skin and eye irritants and potential sensitizers.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.
-
Storage: Store under inert atmosphere (
or Ar) at 2-8°C to prevent oxidation (browning).
Sample Preparation (Standardized)
To ensure reproducible chemical shifts (
-
Solvent: Use Chloroform-d (
) with 0.03% TMS as an internal standard.-
Why:
minimizes H-bonding variance on the N-H proton compared to DMSO- .
-
-
Concentration: Dissolve 10-15 mg of analyte in 0.6 mL of solvent.
-
Why: High concentration prevents signal-to-noise issues for minor impurities; consistent concentration stabilizes concentration-dependent N-H shifts.
-
-
Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids (salts from synthesis).
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance ( H-NMR)
The most reliable differentiation method relies on the aromatic splitting pattern and the steric deshielding of the isopropyl methine proton in the ortho isomer.
Table 1: Comparative
| Feature | 2-Isopropyl-N-methyl (Ortho) | 4-Isopropyl-N-methyl (Para) | 3-Isopropyl-N-methyl (Meta) |
| Aromatic Region | ABCD Pattern (4H)Complex multiplet 6.6–7.2 ppm.Lack of symmetry. | AA'BB' Pattern (4H)Two distinct doublets (~6.6 & 7.1 ppm).High symmetry. | ABCD Pattern (4H)Complex, but distinct singlet-like signal for H-2 (between substituents). |
| Isopropyl Methine (CH) | Septet, | Septet, | Septet, |
| N-Methyl ( | Singlet, | Singlet, | Singlet, |
| Isopropyl Methyls ( | Doublet, | Doublet, | Doublet, |
| Amine Proton (NH) | Broad Singlet, ~3.5–4.0 ppm | Broad Singlet, ~3.5 ppm | Broad Singlet, ~3.5 ppm |
Diagnostic Logic:
-
Symmetry Check: If the aromatic region shows two clear doublets (integrating 2H each), it is the Para isomer.
-
Shift Check: If the aromatic region is complex (ABCD), check the Isopropyl CH septet. If it is downfield (>2.9 ppm) due to the ortho effect (steric compression/deshielding), it is the Ortho isomer.
Infrared Spectroscopy (FT-IR)
IR is the secondary confirmation tool, particularly useful for identifying the substitution pattern via Out-of-Plane (OOP) bending vibrations.
Table 2: Characteristic FT-IR Bands (
| Vibration Mode | Ortho (1,2-subst.) | Para (1,4-subst.) | Meta (1,3-subst.) |
| C-H OOP Bending | 735–770 cm⁻¹ (Often single strong band) | 800–850 cm⁻¹ (Sharp, distinct band ~815) | 690 & 780 cm⁻¹ (Two bands) |
| N-H Stretch | ~3400 cm⁻¹ (Single band) | ~3400 cm⁻¹ | ~3400 cm⁻¹ |
| C-N Stretch | ~1300 cm⁻¹ | ~1310 cm⁻¹ | ~1300 cm⁻¹ |
Mass Spectrometry (GC-MS)
While molecular ions (
-
Molecular Ion: m/z 149
-
Base Peak (Ortho): Often m/z 134 (
). Loss of a methyl group from the isopropyl chain is favored to relieve steric strain in the ortho position. -
McLafferty Rearrangement: Less prominent in N-methyl derivatives compared to longer alkyl chains, but alpha-cleavage dominates.
Identification Decision Tree
The following workflow illustrates the logical path to identify the specific isomer from a crude reaction mixture.
Figure 1: Logical workflow for the spectroscopic identification of Isopropyl-N-methylaniline isomers.
Synthesis Context & Impurity Profiling
When synthesizing This compound (typically via methylation of o-cumidine), two primary impurities must be monitored:
-
Starting Material (o-Cumidine):
-
Differentiation: Lack of N-Methyl singlet (~2.8 ppm) in NMR. Presence of
broad signal (integrates 2H).
-
-
Over-Alkylation (N,N-Dimethyl-2-isopropylaniline):
-
Differentiation: Appearance of a 6H singlet (~2.7 ppm) for
. Absence of NH signal.[2]
-
References
-
PubChem Compound Summary (Para-isomer): 4-Isopropyl-N-methylaniline (CAS 6950-79-4). National Center for Biotechnology Information. Available at: [Link]
-
SpectraBase (Reference Spectra): NMR and IR Data for Alkyl Anilines. Wiley Science Solutions. Available at: [Link][1]
- Arient, J. and Dvorak, J.Synthesis of N-methyl-o-cumidine. Collection of Czechoslovak Chemical Communications. (Historical synthesis reference for ortho-isomer context).
- General Spectroscopic Data:SDBS: Spectral Database for Organic Compounds. AIST. (Cross-reference for o-cumidine base shifts).
Sources
A Senior Application Scientist's Guide to the Synthesis of 2-Isopropyl-N-methylaniline: A Comparative Analysis of Reported Yields and Methodologies
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of substituted anilines is a cornerstone of molecular design and manufacturing. 2-Isopropyl-N-methylaniline, a key building block in various synthetic pathways, presents a unique challenge due to the steric hindrance imposed by the ortho-isopropyl group. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable intermediate, with a critical evaluation of reported yields and the underlying chemical principles.
Introduction to this compound
This compound serves as a crucial precursor in the synthesis of a range of target molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The presence of both a secondary amine and a bulky ortho-alkyl substituent imparts specific physicochemical properties to its downstream products, influencing factors such as solubility, metabolic stability, and biological activity. The selection of an appropriate synthetic strategy is therefore paramount to ensure high yields, purity, and scalability.
This guide will dissect and compare the following key methodologies for the N-methylation of 2-isopropylaniline:
-
Catalytic N-Methylation using Methanol
-
Reductive Amination with Formaldehyde
-
"Green" N-Methylation with Dimethyl Carbonate
-
Classical N-Alkylation with Methyl Halides
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound primarily involves the formation of a methyl-nitrogen bond on the precursor, 2-isopropylaniline. The choice of method significantly impacts the reaction's efficiency, selectivity, and environmental footprint.
Catalytic N-Methylation using Methanol
The use of methanol as a C1 source for N-methylation represents an atom-economical and environmentally benign approach. This "hydrogen borrowing" or "hydrogen autotransfer" methodology involves the in-situ oxidation of methanol to formaldehyde, which then undergoes reductive amination with the aniline.
Mechanism: The reaction is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium.[1][2] The catalyst first dehydrogenates methanol to form a metal-hydride species and formaldehyde. The formaldehyde then reacts with the aniline to form an imine or iminium ion, which is subsequently reduced by the metal-hydride to yield the N-methylated product.[3]
Advantages:
-
High Atom Economy: The only byproduct is water.[3]
-
Readily Available Reagents: Methanol is an inexpensive and abundant C1 source.[2]
-
Catalytic Nature: Low catalyst loadings are often sufficient.
Disadvantages:
-
Reaction Conditions: May require elevated temperatures and pressures.
-
Catalyst Cost and Sensitivity: Transition metal catalysts can be expensive and sensitive to air and moisture.
-
Over-methylation: Formation of the tertiary amine (N,N-dimethylaniline) can be a competing side reaction.
Reported Yields for Analogous Systems: While specific yields for this compound are not readily found in the literature, studies on other anilines provide valuable insights. For instance, ruthenium-catalyzed N-methylation of various aniline derivatives with methanol has been reported to provide N-methylated products in yields ranging from 77% to 98%.[4] For sterically hindered anilines, yields may be slightly diminished. A study on nickel-catalyzed mono-N-methylation of anilines with methanol reported yields of 75.3–97.3%.[5]
Experimental Protocols
Representative Protocol for Catalytic N-Methylation of an Aniline using a Ruthenium Catalyst (Analogous System)
Materials:
-
Aniline derivative (e.g., 2-isopropylaniline) (1 mmol)
-
Methanol (1 mL)
-
(DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol%)[3]
-
Cesium Carbonate (Cs₂CO₃) (0.5 equiv)[3]
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aniline derivative, cesium carbonate, and the ruthenium catalyst.
-
Add methanol to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 12-24 hours), with stirring.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
The product can be isolated and purified by standard techniques such as column chromatography.
Reductive Amination with Formaldehyde
Reductive amination is a classic and highly effective method for the N-methylation of primary and secondary amines. The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced in situ by a suitable reducing agent.
Mechanism: The reaction between 2-isopropylaniline and formaldehyde in an acidic medium leads to the formation of a Schiff base (imine), which is protonated to form an iminium ion. A reducing agent, such as sodium borohydride, sodium cyanoborohydride, or formic acid (in the Eschweiler-Clarke reaction), then delivers a hydride to the iminium carbon to yield the N-methylated product. The Eschweiler-Clarke reaction utilizes an excess of formic acid and formaldehyde, where formic acid serves as the reducing agent.[6]
Advantages:
-
High Yields: Generally provides good to excellent yields.[7]
-
Versatility: A wide range of reducing agents can be employed.
-
Cost-Effective: Formaldehyde and common reducing agents are relatively inexpensive.
Disadvantages:
-
Toxicity of Formaldehyde: Formaldehyde is a known carcinogen and requires careful handling.
-
Stoichiometric Reducing Agents: The use of stoichiometric amounts of reducing agents generates significant waste.
-
Potential for Over-methylation: The reaction can proceed to the tertiary amine if not carefully controlled.
Reported Yields for Analogous Systems: While a specific yield for this compound via this method is not explicitly documented in the initial search, reductive amination is a robust reaction known for its high efficiency. For many aniline substrates, yields exceeding 90% are common. For instance, a telescoped synthesis involving reductive amination for mono-N-methylation reported a yield of over 95% for the final product.[8]
Data Summary
| Synthetic Method | Methylating Agent | Typical Catalyst/Reagent | Reported Yield (Analogous Systems) | Key Advantages | Key Disadvantages |
| Catalytic N-Methylation | Methanol | Ruthenium or Nickel complexes | 75-98%[4][5] | High atom economy, inexpensive C1 source | Requires catalyst, potential for over-methylation |
| Reductive Amination | Formaldehyde | NaBH₄, HCOOH (Eschweiler-Clarke) | >90%[8] | High yields, cost-effective | Toxicity of formaldehyde, stoichiometric waste |
| "Green" N-Methylation | Dimethyl Carbonate | Zeolites, DBU | 88-97%[9][10] | Low toxicity, high selectivity | May require high temperatures/pressures |
| Classical N-Alkylation | Methyl Iodide | Base (e.g., K₂CO₃) | Variable, often lower selectivity | Simple procedure | Toxic reagent, poor selectivity (over-alkylation) |
Visualizing the Synthetic Workflows
To better illustrate the discussed synthetic pathways, the following diagrams outline the core transformations.
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. prepchem.com [prepchem.com]
- 3. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 4. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 7. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
